6-Methoxy-2-naphthonitrile

Vue d'ensemble

Description

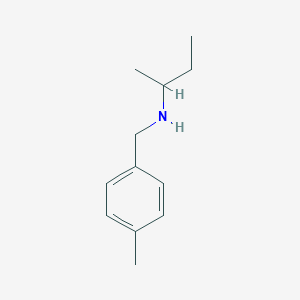

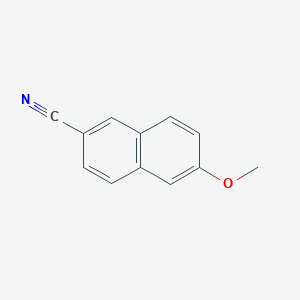

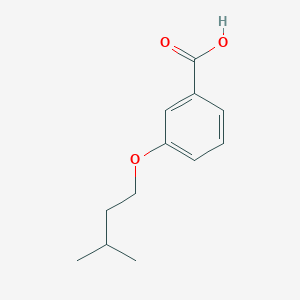

6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene, is an organic compound with the molecular formula CH3OC10H6CN . It has a molecular weight of 183.21 . This compound is used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes .

Molecular Structure Analysis

The linear formula of 6-Methoxy-2-naphthonitrile is CH3OC10H6CN . The SMILES string representation is COc1ccc2cc(ccc2c1)C#N . The InChI representation is 1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 .

Physical And Chemical Properties Analysis

6-Methoxy-2-naphthonitrile has a boiling point of 205-208 °C/14 mmHg and a melting point of 106-107 °C . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 55.2±0.4 cm3 . It has a polar surface area of 33 Å2 and a polarizability of 21.9±0.5 10-24 cm3 .

Applications De Recherche Scientifique

Synthesis of Arylpropyl Derivatives

6-Methoxy-2-naphthonitrile: has been used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes . This application suggests its utility in organic synthesis, particularly in creating compounds that could have potential pharmacological properties .

Potential Applications Based on Chemical Structure

Given its chemical structure as a nitrile with a methoxy group attached to a naphthalene ring, we can infer several potential applications:

MilliporeSigma - 6-Methoxy-2-naphthonitrile VWR - 6-Methoxy-2-naphthonitrile

Safety and Hazards

6-Methoxy-2-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety instructions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene , is an organic compound used in the synthesis of various chemical structures .

Mode of Action

It is known to be used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes , suggesting it may undergo reactions with other compounds to form new structures.

Result of Action

Propriétés

IUPAC Name |

6-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEFYGCKCMJSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325130 | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-naphthonitrile | |

CAS RN |

67886-70-8 | |

| Record name | 67886-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxynaphthalene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 6-methoxy-2-naphthonitrile interact with 2-chloroacrylonitrile under light exposure, and what is the significance of this reaction?

A1: When exposed to light, 6-methoxy-2-naphthonitrile undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile. [, ] This reaction results in the formation of cyclobutane adducts, specifically two isomers designated as 1a and 1b. [] The structure of isomer 1a has been definitively confirmed using X-ray crystallography. [] This reaction is significant because it exemplifies a photochemical pathway for the synthesis of complex cyclic structures from simpler starting materials.

Q2: What makes 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl a suitable molecule for constructing cyclophane hosts, and how does 6-methoxy-2-naphthonitrile interact with such hosts?

A2: 2,2′,7,7′-Tetrahydroxy-1,1′-binaphthyl possesses a chiral structure with distinct major and minor grooves. [] This characteristic makes it an attractive scaffold for building chiral cyclophane hosts, molecules capable of selectively binding to guest molecules. Notably, the major groove of these binaphthyl derivatives can be modified to create apolar binding sites. [] Studies have demonstrated that cyclophane hosts derived from 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl effectively bind 6-methoxy-2-naphthonitrile in aqueous methanol solutions. [] This binding interaction highlights the potential of these host molecules for studying molecular recognition and designing systems with specific inclusion properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)

![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)

![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)